6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

Description

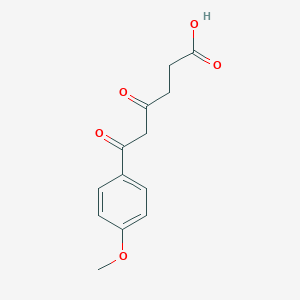

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-4,6-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-18-11-5-2-9(3-6-11)12(15)8-10(14)4-7-13(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGALNQCDTCUKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562001 | |

| Record name | 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119600-38-3 | |

| Record name | 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide integrates foundational chemical principles, data from analogous structures, and detailed experimental protocols to offer a robust resource for researchers. The guide covers structural information, predicted physical properties such as melting point, solubility, and pKa, and a thorough analysis of expected spectral characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, it outlines standardized methodologies for the experimental determination of these properties, empowering researchers to generate empirical data. This document is intended to serve as a foundational tool for scientists engaged in the synthesis, characterization, and application of this compound and related compounds.

Introduction

This compound belongs to a class of 1,3-dicarbonyl compounds which are significant synthons in organic chemistry and are structurally related to compounds with potential biological activity. The presence of a carboxylic acid moiety, a diketone system, and an aromatic methoxy group suggests a molecule with diverse chemical reactivity and potential for various intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for its application in drug design, materials science, and synthetic chemistry. This guide aims to consolidate the available information and provide a predictive and methodological framework for the comprehensive characterization of this molecule.

Molecular Structure and Basic Information

This compound is characterized by a hexanoic acid backbone functionalized with two ketone groups and a terminal 4-methoxyphenyl substituent.

Table 1: General Information for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 119600-38-3 | [1][2] |

| Molecular Formula | C₁₃H₁₄O₅ | [1][3] |

| Molecular Weight | 250.25 g/mol | [4][5] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC(=O)CCC(=O)O | [5] |

| InChI Key | BAKKDNPTAFIUMI-UHFFFAOYSA-N | [5] |

Physicochemical Properties (Predicted and Analogous Data)

Physical State and Appearance

Based on structurally related compounds, this compound is predicted to be a solid at room temperature.

Melting Point

The melting point of a solid is a critical indicator of its purity. While no experimental value has been found for this compound, a study on the synthesis of various 6-aryl-4-oxohexanoic acids reports melting points for analogous compounds, which can provide an estimated range.[6]

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and enthalpy of fusion.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.

-

Caption: Workflow for Melting Point Determination using DSC.

Solubility

The solubility of this compound is predicted to be low in non-polar solvents and higher in polar organic solvents, particularly those capable of hydrogen bonding. The presence of the carboxylic acid group suggests that its solubility will be highly pH-dependent in aqueous solutions, with increased solubility in basic conditions due to deprotonation to the carboxylate salt.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Low (at neutral pH) | The molecule has a significant non-polar aromatic portion. |

| Aqueous NaOH | High | Formation of the soluble sodium carboxylate salt. |

| Aqueous HCl | Low | The carboxylic acid remains protonated and less polar. |

| Methanol, Ethanol | Moderate to High | Polar protic solvents can hydrogen bond with the carboxylic acid and ketone groups. |

| DMSO, DMF | High | Polar aprotic solvents are effective at solvating polar molecules. |

| Dichloromethane | Moderate | The molecule has some polarity, allowing for some solubility. |

| Hexane, Toluene | Low | Non-polar solvents are unlikely to effectively solvate this polar molecule. |

Experimental Protocol for Qualitative Solubility Testing

-

Add approximately 10 mg of the compound to 1 mL of the solvent in a test tube.

-

Vigorously shake the test tube for 1 minute.

-

Observe if the solid dissolves completely, partially, or not at all.

-

For aqueous solutions, test the pH to confirm acidic or basic nature.

Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid group is a crucial parameter for understanding its behavior in biological systems and for developing analytical methods. The pKa of a typical aliphatic carboxylic acid is around 4.75. The presence of electron-withdrawing ketone groups may slightly lower this value.

Experimental Protocol for pKa Determination (Potentiometric Titration)

-

Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 ethanol:water) to ensure solubility.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pH at the half-equivalence point is equal to the pKa of the acid.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. As no experimental spectra are currently available in public databases, this section provides predicted spectral features based on the known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the aliphatic chain protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Aromatic (ortho to OCH₃) | Doublet | 6.9 - 7.1 |

| Aromatic (meta to OCH₃) | Doublet | 7.8 - 8.0 |

| Methoxy (OCH₃) | Singlet | ~3.8 |

| Methylene (adjacent to C=O at C4) | Triplet | ~2.8 |

| Methylene (adjacent to C=O at C6) | Triplet | ~3.0 |

| Methylene (adjacent to COOH) | Triplet | ~2.5 |

| Methylene (at C3) | Multiplet | ~2.2 |

| Carboxylic Acid (COOH) | Broad Singlet | 10 - 12 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Ketone (C=O) | 195 - 205 |

| Aromatic (quaternary, attached to OCH₃) | 160 - 165 |

| Aromatic (CH) | 114 - 132 |

| Aromatic (quaternary, attached to C=O) | 130 - 135 |

| Methoxy (OCH₃) | ~55 |

| Methylene (adjacent to C=O and COOH) | 30 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the various functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C-O (Carboxylic Acid & Ether) | Stretching | 1200 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 250.0841 (for C₁₃H₁₄O₅)

-

Expected Fragmentation: Fragmentation is likely to occur at the C-C bonds adjacent to the ketone and carboxylic acid functionalities. Common fragments would include the loss of H₂O, CO, and COOH, as well as cleavage of the aliphatic chain. The 4-methoxyphenyl acylium ion (m/z = 135) is expected to be a prominent peak.

Potential Applications and Biological Relevance

While specific biological activities for this compound have not been extensively reported, related 6-aryl-4-oxohexanoic acids have been synthesized and investigated for their anti-inflammatory properties.[6] These compounds have been shown to affect eicosanoid biosynthesis, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).[6] The structural motifs within this compound, particularly the diketone and the methoxy-substituted aromatic ring, are found in various biologically active natural products and synthetic compounds. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has synthesized the available and predicted physicochemical properties of this compound. While a significant portion of the data is based on theoretical predictions and analogies to similar structures due to a lack of direct experimental evidence, this guide provides a comprehensive starting point for researchers. The detailed experimental protocols included for determining key physicochemical parameters are intended to facilitate the generation of empirical data, which is crucial for advancing the scientific understanding and potential applications of this compound. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry and other scientific fields.

References

-

Abouzid, K. M., & El-Sawy, E. R. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433–438. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 6-(4-Methoxyphenyl)-3,6-dioxohexanoic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. 6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid | C15H18O7 | CID 338946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | 82200-53-1 [sigmaaldrich.com]

- 6. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Crystal Structure in Drug Discovery

An In-depth Technical Guide to the Crystal Structure Determination of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties.

This compound, with the chemical formula C₁₃H₁₄O₅, is a small organic molecule with potential applications in medicinal chemistry.[1][2] The precise three-dimensional arrangement of atoms within a crystal, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a detailed knowledge of the crystal structure is invaluable for structure-based drug design, polymorph screening, and intellectual property protection.

This guide will walk through a hypothetical, yet scientifically rigorous, workflow for the single-crystal X-ray diffraction analysis of this compound, from crystal growth to final structure validation.

Part 1: Crystallization – The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step in the process.[3][4] The ideal crystal for X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-ordered internal structure, and be free from significant defects like cracks or twinning.[3][4]

Experimental Protocol: Crystallization of this compound

-

Material Procurement and Purity: Obtain this compound with a purity of ≥95%.[1] Higher purity minimizes the incorporation of impurities into the crystal lattice, which can disrupt crystal growth and lead to poor diffraction quality.

-

Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. This is often an empirical process involving the screening of a wide range of solvents with varying polarities. For a molecule like this compound, which possesses both polar (carboxylic acid, ketones) and nonpolar (phenyl ring) functionalities, solvents such as acetone, ethyl acetate, methanol, and their mixtures with less polar solvents like hexane or toluene would be appropriate starting points.

-

Crystallization Technique - Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.

-

Part 2: Single-Crystal X-ray Diffraction – Visualizing the Molecular World

Once a suitable crystal is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[5][6]

Experimental Workflow for X-ray Diffraction

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][8]

-

Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection.[9] This data is then integrated, scaled, and merged to produce a final reflection file.[9]

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map.[8] An atomic model is then built into this map and refined to best fit the experimental data.[6]

Part 3: Hypothetical Crystal Structure of this compound

As no experimental crystal structure for the title compound is publicly available, we present a plausible structure based on the known geometries of similar molecules.

Crystallographic Data Summary

The following table summarizes hypothetical but realistic crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₄O₅ |

| Formula Weight | 250.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.11 |

| b (Å) | 14.75 |

| c (Å) | 14.43 |

| β (°) | 100.79 |

| Volume (ų) | 1905 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.24 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100 |

This data is modeled after a similar organic acid, 6-[(4′-Ethoxycarbonyl-[1,1′-biphenyl]-4-yl)oxy]hexanoic acid.[10]

Molecular and Crystal Packing Insights

Based on the functional groups present in this compound, several key structural features can be anticipated:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice via O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a common motif in the crystal structures of carboxylic acids.

-

Molecular Conformation: The hexanoic acid chain will likely adopt a staggered conformation to minimize steric hindrance. The dihedral angle between the phenyl ring and the adjacent carbonyl group will be influenced by crystal packing forces.

-

π-π Stacking: The methoxyphenyl groups may engage in π-π stacking interactions, further stabilizing the crystal packing.

Conclusion

The determination of the crystal structure of this compound is a critical step in its development as a potential therapeutic agent. Single-crystal X-ray diffraction is the definitive method for this purpose.[11] While a publicly available structure is yet to be reported, this guide outlines a robust and scientifically sound methodology for its determination. The insights gained from the crystal structure would provide invaluable information for understanding its properties and for guiding further drug development efforts.

References

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

-

chemeurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Chemistry World. (n.d.). CCDC. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

-

Sciencevivid. (2023, November 29). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Retrieved from [Link]

-

Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

ResearchGate. (n.d.). Flowchart representing the major steps during X-ray crystallography. Retrieved from [Link]

-

PubMed Central. (n.d.). X-ray crystallography. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-[(4′-Ethoxycarbonyl-[1,1′-biphenyl]-4-yl)oxy]hexanoic acid. PubChem. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[3][12]deca-6,9-diene-8-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-3,6-dioxohexanoic acid. PubChem. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 6-(4-Methoxyphenyl)-3,6-dioxohexanoic acid | C13H14O5 | CID 140268772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. sciencevivid.com [sciencevivid.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. 6-[(4′-Ethoxycarbonyl-[1,1′-biphenyl]-4-yl)oxy]hexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rigaku.com [rigaku.com]

- 12. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Overview

6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid (Molecular Formula: C₁₃H₁₄O₅, Molecular Weight: 250.25 g/mol ) is a polyfunctional organic compound featuring a 1,3-dicarbonyl system, a carboxylic acid, and a 4-methoxyphenyl group.[1] The accurate structural elucidation of such molecules is paramount in drug development and chemical research, as spectroscopic data provides an unambiguous fingerprint of molecular identity, purity, and conformation.

The 1,3-dicarbonyl moiety is of particular interest due to its propensity to exist in a dynamic equilibrium between diketo and keto-enol tautomeric forms.[2][3] This tautomerism is influenced by factors such as solvent and temperature, and its characterization is critical for understanding the molecule's chemical reactivity and biological activity. This guide will address the spectroscopic signatures of the predominant tautomeric form expected under standard analytical conditions.

Molecular Structure

The structural formula of this compound is presented below. The numbering scheme will be used for the assignment of spectroscopic signals throughout this document.

Caption: Predicted primary EI-MS fragmentation of the target molecule.

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques.

-

Mass Spectrometry establishes the molecular weight at 250 g/mol . The key fragment at m/z 135 strongly indicates the presence of a 4-methoxybenzoyl moiety.

-

IR Spectroscopy confirms the presence of all key functional groups: a carboxylic acid (broad O-H, C=O at ~1715 cm⁻¹), two distinct ketones (C=O at ~1705 and ~1675 cm⁻¹), an ether (C-O stretch), and an aromatic ring.

-

¹³C NMR provides a complete carbon count (13 distinct signals) and confirms the chemical environment of each carbon, including three carbonyls, six aromatic carbons, one methoxy carbon, and three distinct aliphatic methylene carbons.

-

¹H NMR reveals the connectivity of the hydrogen atoms, showing the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring, the methoxy singlet, and three distinct methylene groups, whose chemical shifts and multiplicities are consistent with the proposed structure.

Collectively, this predicted dataset provides a robust and self-validating spectroscopic profile. Any experimentally obtained data should closely align with these predictions, providing high confidence in the structural assignment of this compound. This guide serves as a foundational document for researchers to design experiments, interpret data, and confirm the identity of this and structurally related compounds.

References

-

NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Spectrophotometric studies on the decarboxylation of beta-keto acids. PubMed. [Link]

-

Supporting Information for a relevant publication. The Royal Society of Chemistry. [Link]

-

Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. ResearchGate. [Link]

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. CORE. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

This compound product page. Lead Sciences. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Chalcone Derivatives

Acknowledgment of Topic Scope and Proposed Alternative

Initial Topic: Biological Activity of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic Acid Derivatives

A comprehensive review of the scientific literature reveals a significant lack of specific research on the biological activity of this compound and its derivatives. No publications directly investigating the synthesis and biological evaluation of this particular class of compounds were identified in the initial search.

Proposed Alternative Topic: The Biological Activity of Chalcones and Their Derivatives

Given the user's interest in compounds with a diaryl structure and potential biological activities, we propose to pivot this guide to a closely related and extensively researched class of compounds: Chalcones .

Chalcones (1,3-diaryl-2-propen-1-ones) are biosynthetic precursors to all flavonoids and exhibit a wide array of well-documented biological activities.[1][2][3][4][5] The 4-methoxyphenyl moiety is a common feature in many biologically active chalcone derivatives, making this an intellectually adjacent and data-rich topic. This pivot will allow for the creation of a comprehensive and technically deep guide that fulfills all the core requirements of the original request, including detailed protocols, data analysis, and mechanistic insights.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one scaffold. They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] Their straightforward synthesis and the versatility for chemical modification have led to the development of a vast library of derivatives.[3][5] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][5] This guide provides a detailed exploration of the synthesis, biological activities, and mechanisms of action of chalcone derivatives, with a focus on their therapeutic potential.

I. Synthesis of Chalcone Derivatives

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

Experimental Protocol: General Synthesis of a Chalcone Derivative

Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

-

Hydrochloric acid (HCl) (for neutralization)

-

Stirring apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a flask.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH solution dropwise.

-

Reaction Monitoring: Continue stirring the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. The reaction is typically complete within a few hours.

-

Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

-

Purification: The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Recrystallization: The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis Workflow

Caption: Workflow for the synthesis of chalcone derivatives.

II. Anticancer Activity of Chalcone Derivatives

A significant body of research has focused on the anticancer properties of chalcones.[1][2][4][5] These compounds exert their effects through multiple mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Anticancer Action

Chalcone derivatives have been shown to target various stages of cancer progression through several key mechanisms:

-

Induction of Apoptosis: Many chalcones trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This often involves the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c from the mitochondria.[2]

-

Cell Cycle Arrest: Chalcones can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly at the G2/M phase.[2]

-

Inhibition of Tubulin Polymerization: Some chalcone derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics, which is crucial for mitosis. This leads to cell cycle arrest and subsequent apoptosis.[2]

-

Anti-inflammatory and Immunomodulatory Effects: Chronic inflammation is a known driver of cancer. Chalcones can modulate inflammatory mediators, which contributes to their anticancer activity.[2][4]

Representative Anticancer Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ Value | Reference |

| Panduratin A (PA) | MCF-7 (Breast) | 15 µM (24h), 11.5 µM (48h) | [1] |

| Panduratin A (PA) | T47D (Breast) | 17.5 µM (24h), 14.5 µM (48h) | [1] |

| Chalcone-coumarin hybrid | HEPG2 (Liver), K562 (Leukemia) | 0.65–2.02 µM | [2] |

| Chalcone-coumarin hybrid | Breast cancer cell lines | 22.11–41.08 µM | [2] |

| Chalcone-1,2,3-triazole derivative | HepG2 (Liver) | 0.9 µM | [2] |

| Chalcone-pyrazole hybrids | HCC (Hepatocellular Carcinoma) | 0.5–4.8 µM | [2] |

| Chalcone-tetrazole hybrids | HCT116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 0.6–42.4 µg/mL | [2] |

Signaling Pathway: Chalcone-Induced Apoptosis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Chalcone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities, particularly in the realm of anticancer drug discovery. Their ease of synthesis and amenability to structural modification make them an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of novel hybrid molecules, the exploration of less-studied biological targets, and the use of in vivo models to validate the promising in vitro results. A full toxicological profile is also necessary for their clinical application as safe and effective drugs. [2][4]

References

-

Dragos, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(20), 6299. [Link]

-

Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(6), 844. [Link]

-

Rojas-Linares, D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 699. [Link]

-

Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. [Link]

-

Dragos, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]

Sources

The Versatile Intermediate: A Technical Guide to 6-(4-Methoxyphenyl)-4,6-dioxohexanoic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular architectures are paramount. Central to this endeavor is the utilization of versatile chemical intermediates—molecules that serve as foundational scaffolds for the construction of more complex and functionally diverse compounds. 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid, a dicarbonyl compound, has emerged as a significant player in this context. Its unique structural features, comprising a methoxy-substituted aromatic ring, a 1,3-dicarbonyl system, and a terminal carboxylic acid, render it a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds and other pharmacologically relevant moieties. This technical guide provides an in-depth exploration of the synthesis, characterization, purification, and synthetic applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The table below summarizes its key computed and experimentally anticipated properties.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₄O₅ | - |

| Molecular Weight | 250.25 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not reported; expected to be a solid at room temperature | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base; sparingly soluble in nonpolar solvents. | - |

| pKa | The carboxylic acid proton is expected to be the most acidic (pKa ~4-5), while the enolizable protons of the dicarbonyl moiety will be less acidic (pKa ~9-11). | - |

The molecule's structure, featuring both hydrogen bond donors (carboxylic acid) and acceptors (carbonyls, ether oxygen), dictates its solubility and intermolecular interactions. The 1,3-dicarbonyl moiety can exist in keto-enol tautomeric forms, a property that is central to its reactivity.

Strategic Synthesis of the Intermediate

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and efficient synthetic routes are detailed below, highlighting the chemical principles that underpin these transformations.

Route 1: Friedel-Crafts Acylation of Anisole

This classical approach leverages the electron-rich nature of the anisole ring to introduce the acyl group via electrophilic aromatic substitution.

Reaction Scheme:

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol:

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂), add succinic anhydride portion-wise at 0-5 °C.[1][2]

-

After the addition is complete, add anisole dropwise while maintaining the temperature below 10 °C. The methoxy group of anisole is an ortho-, para-director, and the para product is generally favored due to steric hindrance.[3]

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and protonates the carboxylate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2 & 3: Acylation and Condensation

-

Convert the resulting carboxylic acid to its more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.

-

In a separate flask, prepare the sodium salt of diethyl malonate by reacting it with a strong base like sodium ethoxide in ethanol.

-

Add the freshly prepared acyl chloride to the malonate salt solution and reflux the mixture.

-

Upon completion of the reaction, hydrolyze the ester and decarboxylate the resulting malonic acid derivative by heating in an acidic aqueous solution to yield the final product, this compound.

Route 2: Claisen Condensation

This route involves the base-catalyzed condensation of an ester and a ketone, a fundamental carbon-carbon bond-forming reaction.[4][5]

Reaction Scheme:

Caption: Synthesis of this compound via Claisen condensation.

Experimental Protocol:

-

To a solution of 4-methoxyacetophenone in an anhydrous aprotic solvent (e.g., THF, diethyl ether), add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C or -78 °C) to generate the enolate.[6][7][8]

-

Slowly add diethyl oxalate to the enolate solution. The enolate will act as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate.[6]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

The resulting ester intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and gentle heating to hydrolyze the ester and promote decarboxylation, yielding the desired this compound.

Purification Strategies: Achieving High Purity for Downstream Applications

The purity of this compound is critical for its successful use as a chemical intermediate. Two primary methods for its purification are recrystallization and column chromatography.

Recrystallization

This technique is ideal for removing small amounts of impurities from a solid product.[9][10][11][12]

Protocol:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.[13]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For mixtures with impurities of similar polarity to the product, column chromatography is the preferred method of purification.[14]

Protocol:

-

Stationary Phase: Silica gel is a suitable stationary phase for this polar compound.

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used as the eluent. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Packing and Loading: Pack a glass column with a slurry of silica gel in the initial mobile phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization: Confirming Structure and Purity

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methoxy group (a singlet around 3.8 ppm), and the methylene protons of the hexanoic acid chain (a series of multiplets). The enol form would exhibit a characteristic enolic proton signal at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons (in the range of 190-210 ppm for the ketone and ~170-180 ppm for the carboxylic acid), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the chain.[15][16]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[17][18][19][20]

-

Carbonyl (C=O) Stretching: Strong, sharp absorptions are expected for the ketone and carboxylic acid carbonyl groups. The ketone C=O stretch will likely appear around 1715 cm⁻¹, while the carboxylic acid C=O will be around 1700-1725 cm⁻¹. The presence of the 1,3-dicarbonyl system may lead to coupled vibrations and a more complex carbonyl region.[17][20]

-

Hydroxyl (O-H) Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretch.

-

C-O Stretching: Absorptions corresponding to the C-O bonds of the ether and carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns can provide further structural information.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. The 1,3-dicarbonyl moiety is a key reactive handle for cyclization reactions.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals. The Knorr pyrazole synthesis provides a direct route to substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[21][22][23]

Reaction Scheme:

Caption: General scheme for the synthesis of pyrazole derivatives.

Synthetic Rationale: The reaction proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituent on the hydrazine and the reaction conditions.

Synthesis of Pyrimidines

Pyrimidines are another important class of nitrogen-containing heterocycles found in numerous bioactive compounds. 1,3-Dicarbonyl compounds can react with amidines to form substituted pyrimidines.[24][25][26]

Reaction Scheme:

Caption: General scheme for the synthesis of pyrimidine derivatives.

Synthetic Rationale: The reaction involves the condensation of the amidine with the dicarbonyl compound, leading to the formation of the six-membered pyrimidine ring. The specific pyrimidine derivative obtained will depend on the structure of the amidine used.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when working with this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all reactions in a well-ventilated fume hood, especially when using volatile or corrosive reagents like thionyl chloride and aluminum chloride.[27]

-

Handling of Reagents:

-

Aluminum Chloride (AlCl₃): This is a moisture-sensitive and corrosive Lewis acid. Handle it in a dry environment and avoid contact with skin and eyes.

-

Strong Bases (NaH, LDA): These are flammable and react violently with water. Handle them under an inert atmosphere.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of well-designed chemical intermediates in advancing synthetic chemistry. Its accessible synthesis, coupled with the versatile reactivity of its 1,3-dicarbonyl system, provides a gateway to a rich diversity of molecular architectures, particularly heterocyclic compounds of medicinal interest. This guide has provided a comprehensive technical overview, from synthesis to application, with the aim of empowering researchers and drug development professionals to harness the full potential of this valuable building block in their scientific pursuits.

References

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. bmse000351 Hexanoic Acid at BMRB [bmrb.io]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.pg.edu.pl [chem.pg.edu.pl]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. jk-sci.com [jk-sci.com]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and plausible methodology for the synthesis, isolation, and characterization of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid. While a seminal "discovery" publication for this specific molecule is not prominent in the scientific literature, its structural motifs—a 1,3-dicarbonyl system and a terminal carboxylic acid—are of significant interest in medicinal chemistry and materials science. The procedures detailed herein are predicated on well-established and reliable chemical transformations, primarily the Claisen condensation for the formation of the core dicarbonyl structure. This guide is intended for researchers and professionals in drug development and organic synthesis, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Scientific Context

This compound is a polyfunctional organic molecule featuring a 1,3-dicarbonyl moiety, a structural feature prevalent in numerous biologically active compounds and a versatile synthon in organic chemistry. The 1,3-dicarbonyl group can exist in equilibrium between its keto and enol tautomers, a property that governs its reactivity and its ability to chelate metal ions[1]. This functionality is a cornerstone in the synthesis of various heterocyclic systems and has been identified in molecules with anti-inflammatory properties[2][3][4][5]. The presence of the 4-methoxyphenyl group and a terminal carboxylic acid further enhances its potential as a scaffold in drug design, offering sites for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

This guide will delineate a logical and efficient synthetic pathway, propose rigorous isolation and purification protocols, and outline the necessary analytical techniques for the unambiguous characterization of the title compound.

Proposed Synthesis of this compound

The cornerstone of the proposed synthesis is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction that facilitates the synthesis of β-dicarbonyl compounds from the reaction of an ester with a ketone or another ester in the presence of a strong base[6][7][8][9][10].

Synthetic Strategy and Rationale

The target molecule, this compound, can be retrosynthetically disconnected at the C4-C5 bond, suggesting a Claisen condensation between the enolate of 4'-methoxyacetophenone and diethyl glutarate. This approach is advantageous due to the commercial availability and relative low cost of the starting materials. The subsequent acidic workup and hydrolysis of the resulting ethyl ester will yield the final carboxylic acid.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route via Claisen condensation.

Detailed Experimental Protocol: Synthesis

Materials:

-

4'-Methoxyacetophenone

-

Diethyl glutarate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated and 1M)

-

Sodium hydroxide

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). Anhydrous diethyl ether is added to the flask.

-

Enolate Formation: 4'-Methoxyacetophenone (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0°C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

-

Claisen Condensation: Diethyl glutarate (1.2 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After cooling to 0°C, the reaction is carefully quenched by the slow addition of 1M HCl until the mixture is acidic. The aqueous layer is separated and the organic layer is extracted with 1M NaOH. The combined aqueous basic layers are then heated at 80°C for 2 hours to saponify the ester.

-

Product Precipitation: The reaction mixture is cooled to room temperature and then acidified with concentrated HCl until a precipitate forms. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Isolation and Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Therefore, a rigorous purification strategy is essential.

Purification Strategy Rationale

A two-step purification process involving recrystallization followed by column chromatography is proposed to achieve high purity. Recrystallization is an effective technique for removing bulk impurities, while column chromatography is ideal for separating structurally similar compounds[11].

Visualizing the Isolation and Purification Workflow

Caption: Workflow for the isolation and purification process.

Detailed Experimental Protocol: Purification

A. Recrystallization:

-

The crude solid is dissolved in a minimal amount of hot ethanol.

-

Hot water is added dropwise until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried.

B. Column Chromatography:

-

A silica gel slurry in hexane is packed into a glass column.

-

The partially purified solid is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated.

-

The dry, adsorbed sample is carefully added to the top of the column.

-

The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

-

The solvent is removed from the combined fractions under reduced pressure to yield the pure product.

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is achieved through a combination of physical measurements and spectroscopic analysis[12][13][14][15].

Data Presentation

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC) | >98% |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (two doublets), the methoxy group (a singlet), and the aliphatic protons of the hexanoic acid chain. The enol form will show a characteristic downfield proton signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the carbonyl carbons of the diketone and carboxylic acid moieties, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid groups, and C-O stretches associated with the ether and ester functionalities.

-

MS (Mass Spectrometry): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Conclusion

This guide outlines a comprehensive and scientifically sound approach for the synthesis, isolation, and characterization of this compound. By leveraging the classical Claisen condensation and standard purification techniques, researchers can reliably obtain this valuable compound for further investigation in various fields, particularly in the development of novel therapeutic agents. The detailed protocols and analytical benchmarks provided herein serve as a robust starting point for any scientific endeavor involving this molecule.

References

-

Title: Claisen condensation | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

-

Title: Recent Developments in the Synthesis of β-Diketones Source: PMC - PubMed Central - NIH URL: [Link]

- Title: Process for the preparation of linear 1,3-diketones Source: Google Patents URL

-

Title: Formation of γ-‐Keto Esters from β Source: Organic Syntheses URL: [Link]

-

Title: 23.8: Mixed Claisen Condensations Source: Chemistry LibreTexts URL: [Link]

- Title: Synthesis of B-keto esters Source: Google Patents URL

-

Title: Preparation of 1,3-Diketones by the Claisen Reaction Source: Journal of the American Chemical Society URL: [Link]

-

Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: NIH URL: [Link]

-

Title: Recent advances in the transesterification of β-keto esters Source: RSC Publishing URL: [Link]

-

Title: Mastering β-keto esters Source: ResearchGate URL: [Link]

-

Title: A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls Source: NIH URL: [Link]

-

Title: 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities Source: Ingenta Connect URL: [Link]

-

Title: Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids Source: PMC - NIH URL: [Link]

-

Title: 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities Source: Bentham Science Publishers URL: [Link]

-

Title: A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls Source: MDPI URL: [Link]

-

Title: Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques Source: Wiley Online Library URL: [Link]

-

Title: 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities Source: PubMed URL: [Link]

-

Title: (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities Source: ResearchGate URL: [Link]

-

Title: Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene Source: OIV URL: [Link]

-

Title: Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection Source: ResearchGate URL: [Link]

-

Title: 17.9: 1,3-Dicarbonyl Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: [Link]

-

Title: Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl Source: State Key Laboratory of Molecular Reaction Dynamics URL: [Link]

-

Title: Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance Source: ACS Publications URL: [Link]

-

Title: Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates Source: PMC - NIH URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Bios...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thz.usst.edu.cn [thz.usst.edu.cn]

- 14. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 15. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic Acid: A Guideline for Drug Discovery and Development

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid, a molecule of interest in medicinal chemistry due to its structural motifs, which are common in bioactive compounds. In the absence of extensive experimental data, this document serves as a roadmap for employing state-of-the-art computational methods to elucidate the structural, electronic, and potential biological properties of this β-keto acid. We will detail a multi-faceted approach, beginning with quantum chemical calculations to understand its intrinsic properties, followed by molecular docking simulations to explore its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry in the early stages of drug discovery.

Introduction: The Rationale for a Theoretical Approach

This compound belongs to the class of 6-aryl-4-oxohexanoic acids, which have been investigated for their anti-inflammatory properties.[1][2] The synthesis of such compounds can be achieved through the condensation of an appropriate aromatic aldehyde (in this case, p-anisaldehyde) with levulinic acid, followed by a reduction step.[3][4] The presence of a β-dicarbonyl system and a carboxylic acid moiety suggests a rich chemical landscape, including the potential for keto-enol tautomerism and various intermolecular interactions.[5][6]

Proposed Theoretical Workflow

Our proposed investigation is structured as a multi-step computational workflow, designed to provide a holistic understanding of the target molecule.

Caption: The equilibrium between the keto and enol forms of a β-dicarbonyl compound.

The relative energies of the keto and all possible enol forms of this compound will be calculated to predict the predominant tautomer in the gas phase and in solution. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond. [7]

Predicted Spectroscopic Data

While experimental spectra for the target molecule are not available, we can predict them computationally and compare them with known data for similar structures.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted 1H and 13C NMR chemical shifts. These can be compared to the experimental data for 4-methoxyacetophenone. [8][9]For example, the aromatic protons of the 4-methoxyphenyl group are expected to appear as doublets around 7.9 ppm and 6.9 ppm, and the methoxy protons as a singlet around 3.8 ppm. [8]

-

IR Spectroscopy: The vibrational frequencies and intensities will be calculated from the second derivatives of the energy. The calculated IR spectrum will be used to identify characteristic vibrational modes. For instance, the carboxylic acid O-H stretch is expected to be a broad band in the 2500-3300 cm-1 region, while the C=O stretches of the ketone and carboxylic acid moieties will likely appear in the 1680-1760 cm-1 range. [10][11]The conjugation of one of the carbonyl groups with the aromatic ring is expected to lower its stretching frequency. [12][13]

Predicted Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Carboxylic Acid O-H Stretch 2500-3300 (broad) [10] Aromatic C-H Stretch 3000-3100 [11] Aliphatic C-H Stretch 2850-2960 [11] Carboxylic Acid C=O Stretch 1700-1725 [10] β-Diketone C=O Stretches 1680-1715 [12][13] Aromatic C=C Stretch ~1600 [13] | C-O Stretch | 1210-1320 | [10]|

Part II: Exploring Biological Potential

With a thorough understanding of the molecule's intrinsic properties, we can proceed to investigate its potential as a drug candidate.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is instrumental in predicting the binding affinity and mode of action of a drug candidate with its protein target.

-

Potential Targets: Given that related 6-aryl-4-oxohexanoic acids have shown anti-inflammatory activity, cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are logical primary targets. [1]* Protocol:

-

Protein Preparation: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of the most stable tautomer of this compound and optimize its geometry.

-

Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. The program will explore a multitude of possible binding poses and score them based on a scoring function that estimates the binding free energy.

-

Caption: A generalized workflow for molecular docking simulations.

ADMET Prediction

In addition to its interaction with a biological target, a successful drug must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several computational tools and web servers (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.

| ADMET Property | Prediction Method | Significance |

| Solubility | Calculated LogS | Affects absorption and formulation. |

| Lipophilicity | Calculated LogP | Influences membrane permeability and binding. |

| Drug-likeness | Lipinski's Rule of Five | A set of guidelines to evaluate if a compound is likely to be an orally active drug. |

| Metabolism | Cytochrome P450 inhibition prediction | Predicts potential drug-drug interactions. |

| Toxicity | Ames test prediction, hERG inhibition | Early identification of potential toxic liabilities. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the characterization of this compound. By leveraging the power of computational chemistry, we can gain significant insights into its structural and electronic properties, as well as its potential as a therapeutic agent, all before embarking on extensive and resource-intensive experimental work. The theoretical data generated through this workflow will provide a solid foundation for guiding the synthesis, spectroscopic analysis, and biological evaluation of this promising molecule. The self-validating nature of this approach, where computational predictions can be subsequently confirmed by targeted experiments, represents a modern and efficient paradigm in drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Ingenta Connect. (n.d.). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicarbonyl. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Bentham Science. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ChemSrc. (n.d.). 6-(4-methoxyphenyl)-6-oxohexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-(4-Methoxyphenyl)-3,6-dioxohexanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Three component reactions of 1,3-dicarbonyl compounds, aldehydes and malononitrile in DESs. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Retrieved from [Link]

-

V.P. & R.P.T.P Science College. (n.d.). 3 : CHEMISTRY OF β-DICARBONYL COMPOUNDS Introduction, synthesis of ethyl. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

solubility of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 6-(4-Methoxyphenyl)-4,6-dioxohexanoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in drug discovery and development. In the absence of publicly available experimental solubility data, this document offers a detailed theoretical analysis based on the molecule's structural attributes and a rigorous, step-by-step experimental protocol for its empirical determination. This whitepaper is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical guidance necessary to systematically evaluate the solubility of this compound in a range of organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the behavior of a drug candidate.[1][2][3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering clinical development and posing significant challenges for formulation scientists. Therefore, a thorough understanding of the solubility profile of a new chemical entity, such as this compound, in various solvent systems is a prerequisite for successful drug development.[4][5] This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a robust experimental framework for its quantitative measurement.

Theoretical Solubility Profiling of this compound

The solubility of an organic compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1][2][6] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[1][2][3][6][7]

Molecular Structure Analysis

The chemical structure of this compound (Figure 1) reveals a molecule with a blend of polar and non-polar characteristics.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

Key structural features and their influence on solubility are:

-

Phenyl Ring and Methoxy Group: The methoxyphenyl group introduces a significant non-polar, hydrophobic character to the molecule, which will favor solubility in less polar organic solvents. The ether linkage of the methoxy group can act as a hydrogen bond acceptor.

-

Dioxo (Ketone) Groups: The two ketone functionalities are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Hexanoic Acid Chain: The aliphatic chain is non-polar, while the terminal carboxylic acid is a highly polar functional group. The carboxylic acid can act as both a hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents.

-